Cas no 1133432-50-4 (GDC-0834 S-enantiomer)

GDC-0834 S-enantiomer structure
Nombre del producto:GDC-0834 S-enantiomer
GDC-0834 S-enantiomer Propiedades químicas y físicas
Nombre e identificación
-
- GDC-0834 (S-enantiomer)
- GDC-0834 S-enantiomer
- Benzo[b]thiophene-2-carboxamide, N-[3-[6-[[4-[(2S)-1,4-dimethyl-3-oxo-2-piperazinyl]phenyl]amino]-4,5-dihydro-4-methyl-5-oxo-2-pyrazinyl]-2-methylphenyl]-4,5,6,7-tetrahydro-
- N-(3-(6-(4-((2S)-1,4-Dimethyl-3-oxopiperazin-2-yl)phenylamino)-4-methyl-5-oxo-4,5-dihydropyrazin-2-yl)-2-methylphenyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide
- CDOOFZZILLRUQH-LJAQVGFWSA-N
- SCHEMBL1204242
- BDBM50064863
- N-[3-(6-{4-[(2S)-1,4-Dimethyl-3-oxopiperazin-2-yl]anilino}-4-methyl-5-oxo-4,5-dihydropyrazin-2-yl)-2-methylphenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
- DA-63724
- GLXC-20876
- MS-30585
- 1133432-50-4
- HY-15427B
- AKOS027323943
- CS-6128
- F85491
- N-[3-[6-[4-[(2S)-1,4-dimethyl-3-oxopiperazin-2-yl]anilino]-4-methyl-5-oxopyrazin-2-yl]-2-methylphenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
- DTXSID80649416
- CHEMBL3401292
-
- Renchi: 1S/C33H36N6O3S/c1-20-24(9-7-10-25(20)36-31(40)28-18-22-8-5-6-11-27(22)43-28)26-19-39(4)33(42)30(35-26)34-23-14-12-21(13-15-23)29-32(41)38(3)17-16-37(29)2/h7,9-10,12-15,18-19,29H,5-6,8,11,16-17H2,1-4H3,(H,34,35)(H,36,40)/t29-/m0/s1
- Clave inchi: CDOOFZZILLRUQH-LJAQVGFWSA-N
- Sonrisas: C12CCCCC=1C=C(C(NC1=CC=CC(C3N=C(NC4=CC=C([C@H]5C(=O)N(C)CCN5C)C=C4)C(=O)N(C)C=3)=C1C)=O)S2
Atributos calculados
- Calidad precisa: 596.25696021g/mol
- Masa isotópica única: 596.25696021g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 2
- Recuento de receptores de enlace de hidrógeno: 6
- Recuento de átomos pesados: 43
- Cuenta de enlace giratorio: 6
- Complejidad: 1140
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 1
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 4.3
- Superficie del Polo topológico: 126Ų
Propiedades experimentales
- Color / forma: Solid powder, power
- Denso: 1.4±0.1 g/cm3
- Punto de fusión: No data available
- Punto de ebullición: No data available
- Punto de inflamación: No data available
- Disolución: biological extracorporealIn Vitro:DMSOsolubility100 mg/mL(167.58 mM;Need ultrasonic)
GDC-0834 S-enantiomer Información de Seguridad
- Palabra de señal:warning
- Instrucciones de peligro: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h2413 may be harmful by inhalation
-
Declaración de advertencia:
P264 wash thoroughly after treatment
p280 wear protective gloves / wear protective clothing / wear protective eye masks / wear protective masks
p305 if in eyes
p351 rinse carefully with water for a few minutes
p338 remove contact lenses (if any) and easy to operate, continue rinsing
p337 if eye irritation persists
p2393 get medical advice / care - Instrucciones de Seguridad: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h2413 may be harmful by inhalation
- Condiciones de almacenamiento:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
GDC-0834 S-enantiomer PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
MedChemExpress | HY-15427B-10mM*1mLinDMSO |
GDC-0834 S-enantiomer |
1133432-50-4 | 98.03% | 10mM*1mLinDMSO |
¥7700 | 2023-04-08 | |
ChemScence | CS-6128-5mg |
GDC-0834 S-enantiomer |
1133432-50-4 | 95.11% | 5mg |
$420.0 | 2022-04-28 | |
Ambeed | A258058-1mg |
(S)-N-(3-(6-((4-(1,4-Dimethyl-3-oxopiperazin-2-yl)phenyl)amino)-4-methyl-5-oxo-4,5-dihydropyrazin-2-yl)-2-methylphenyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide |
1133432-50-4 | 98+% | 1mg |
$166.0 | 2024-06-02 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci8232-10mg |
GDC-0834 |
1133432-50-4 | 98% | 10mg |
¥4184.00 | 2023-09-09 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | G92660-5mg |
GDC-0834 (S-enantiomer) |
1133432-50-4 | 95% | 5mg |
¥11372.0 | 2023-09-07 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T11378-5mg |
GDC-0834 S-enantiomer |
1133432-50-4 | 5mg |
¥ 5830 | 2023-09-07 | ||
A2B Chem LLC | AE23597-10mg |
GDC-0834 S-Enantiomer |
1133432-50-4 | 98% | 10mg |
$480.00 | 2024-01-04 | |
1PlusChem | 1P0093GT-5mg |
GDC-0834 |
1133432-50-4 | 98% | 5mg |
$517.00 | 2023-12-26 | |
1PlusChem | 1P0093GT-2mg |
GDC-0834 |
1133432-50-4 | 98% | 2mg |
$329.00 | 2023-12-26 | |
1PlusChem | 1P0093GT-10mg |
GDC-0834 |
1133432-50-4 | 98% | 10mg |
$723.00 | 2023-12-26 |
GDC-0834 S-enantiomer Literatura relevante
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
-
Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
-
Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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